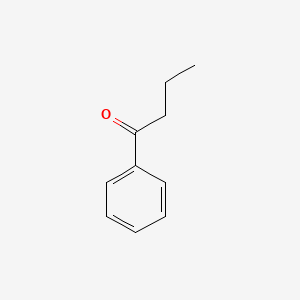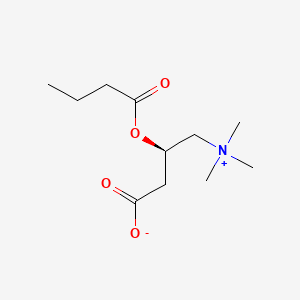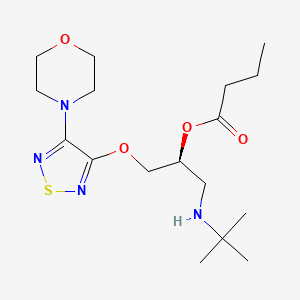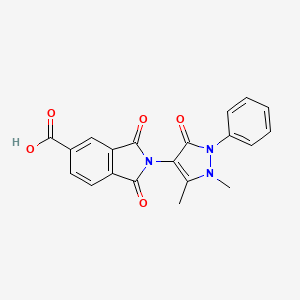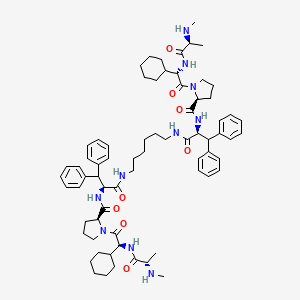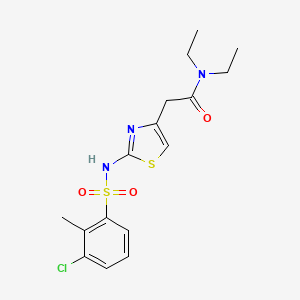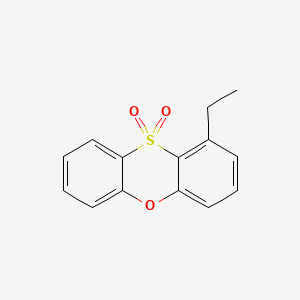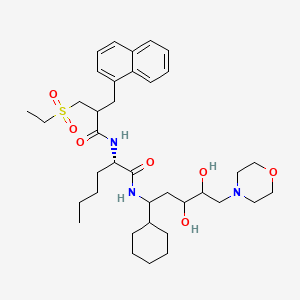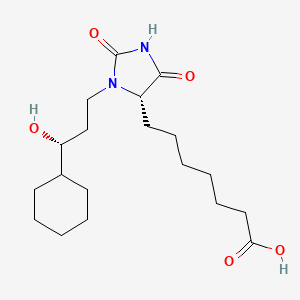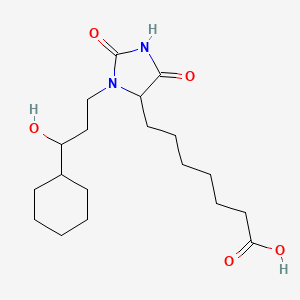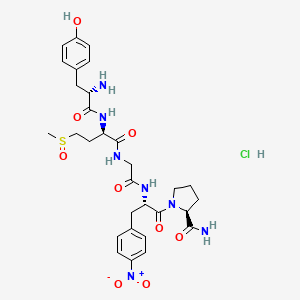
Calcipotriol
Übersicht
Beschreibung
Es wird hauptsächlich zur Behandlung von Psoriasis eingesetzt, einer chronischen Hauterkrankung, die durch rote, schuppige Flecken gekennzeichnet ist . Calcipotriol wurde 1985 patentiert und 1991 für die medizinische Anwendung zugelassen . Es wird unter verschiedenen Handelsnamen vermarktet, darunter Dovonex, Daivonex und Psorcutan .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von this compound umfasst mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:
Bildung des A-Rings: Der A-Ring wird durch eine Reihe von Reaktionen synthetisiert, darunter Cyclisierung und Modifikationen der funktionellen Gruppen.
Aufbau des CD-Rings: Der CD-Ring wird durch einen radikalen retrosynthetischen Ansatz gebildet, der eine elektrochemische reduktive Kupplung und eine intramolekulare Wasserstoffatomtransfer-Giese-Addition umfasst.
Industrielle Produktionsmethoden
In industriellen Umgebungen wird this compound oft unter Verwendung von festen Lipid-Nanopartikeln (SLNs) hergestellt, um seine Stabilität und Bioverfügbarkeit zu verbessern. Die Herstellung von this compound-SLNs beinhaltet die Einkapselung des Arzneimittels in feste Lipide, was seine Cutin-Permeabilität, Langzeitfreisetzung und Zielwirkung verbessert . Die Stabilität von this compound-SLNs wird bei niedrigen Temperaturen (um 4 °C) und lichtgeschützt aufrechterhalten .
Wissenschaftliche Forschungsanwendungen
Calcipotriol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: this compound wird als Modellverbindung bei der Untersuchung von Vitamin-D-Analoga und deren chemischen Eigenschaften verwendet.
Biologie: Es wird verwendet, um die Auswirkungen von Vitamin-D-Analoga auf zelluläre Prozesse wie Zelldifferenzierung und -proliferation zu untersuchen.
Wirkmechanismus
Der genaue Wirkmechanismus von this compound bei der Behandlung von Psoriasis ist nicht vollständig geklärt. Es ist bekannt, dass es mit vergleichbarer Affinität wie Calcitriol an den Vitamin-D-Rezeptor (VDR) bindet . Der VDR befindet sich auf den Zellen verschiedener Gewebe, darunter Schilddrüse, Knochen, Niere und T-Zellen des Immunsystems . Durch die Bindung an den VDR moduliert this compound die Genexpression im Zusammenhang mit Zelldifferenzierung und -proliferation, was dazu beiträgt, das abnormale Wachstum von Keratinozyten bei Psoriasis zu reduzieren .
Wirkmechanismus
Target of Action
Calcipotriol, also known as calcipotriene, is a synthetic derivative of calcitriol or Vitamin D . The primary target of this compound is the Vitamin D receptor (VDR) . The VDR is found on the cells of many different tissues including the thyroid, bone, kidney, and T cells of the immune system . It has been shown that this compound has comparable affinity with calcitriol for the VDR .
Mode of Action
It has been shown to have comparable affinity with calcitriol for the vdr while being less than 1% the activity in regulating calcium metabolism . T cells, which are known to play a role in psoriasis, are believed to undergo modulation of gene expression with binding of this compound to the VDR . This modulation is thought to affect gene products related to cell differentiation and proliferation .
Biochemical Pathways
This compound affects the biochemical pathways related to cell differentiation and proliferation . It has been shown to inhibit cell growth and development without any evidence of harmful effects to the cell itself . This inhibition of cell growth reverses the number of abnormal cells which are found in patients with psoriasis .
Pharmacokinetics
This compound’s metabolism following systemic uptake is rapid, and occurs via a similar pathway to the natural hormone . The primary metabolites are much less potent than the parent compound . The active form of the vitamin, 1,25-dihydroxy vitamin D3 (calcitriol), is known to be recycled via the liver and excreted in the bile . The bioavailability of this compound is reported to be 5 to 6% .
Result of Action
The molecular and cellular effects of this compound’s action involve the modulation of gene expression related to cell differentiation and proliferation . This leads to the reduction of keratinocyte proliferation and the induction of keratinocyte differentiation . These effects are thought to reverse the number of abnormal cells found in patients with psoriasis .
Action Environment
Environmental factors such as exposure to excessive natural or artificial light can influence the action of this compound due to its potential to cause photosensitivity . Therefore, caution is advised when using this compound in environments with high exposure to light .
Biochemische Analyse
Biochemical Properties
Calcipotriene plays a significant role in biochemical reactions by interacting with the vitamin D receptor (VDR), a member of the steroid/thyroid hormone receptor family . Upon binding to VDR, calcipotriene forms a complex that translocates to the nucleus, where it modulates the expression of genes involved in cell proliferation and differentiation . This interaction is crucial for its therapeutic effects in psoriasis, as it helps to normalize the growth of skin cells .
Cellular Effects
Calcipotriene exerts various effects on different cell types and cellular processes. In keratinocytes, the predominant cell type in the epidermis, calcipotriene inhibits proliferation and promotes differentiation . This is achieved through the modulation of cell signaling pathways, including the inhibition of the Th17 pathway and reduction of IL-17 production, which are critical in the pathogenesis of psoriasis . Additionally, calcipotriene influences gene expression by binding to VDR, leading to changes in the transcription of genes involved in cellular metabolism and immune responses .
Molecular Mechanism
The molecular mechanism of calcipotriene involves its binding to VDR with high affinity, similar to calcitriol . This binding initiates a cascade of events, including the recruitment of coactivators and the formation of a transcriptional complex that regulates gene expression . Calcipotriene’s effects on gene expression result in the inhibition of keratinocyte proliferation and the promotion of their differentiation . Furthermore, calcipotriene modulates the immune response by affecting the activity of T cells and dendritic cells, reducing the production of pro-inflammatory cytokines .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of calcipotriene have been observed to change over time. Studies have shown that calcipotriene is stable under normal storage conditions and retains its efficacy over extended periods . Its long-term effects on cellular function have been studied in both in vitro and in vivo models. In vitro studies have demonstrated that calcipotriene maintains its ability to inhibit keratinocyte proliferation and promote differentiation over time . In vivo studies have shown that long-term treatment with calcipotriene can prolong remission and reduce relapses in patients with psoriasis .
Dosage Effects in Animal Models
The effects of calcipotriene vary with different dosages in animal models. Studies have shown that low to moderate doses of calcipotriene are effective in reducing the symptoms of psoriasis without causing significant adverse effects . High doses of calcipotriene can lead to hypercalcemia, a condition characterized by elevated levels of calcium in the blood . This highlights the importance of careful dosage management to avoid toxic or adverse effects while maximizing therapeutic benefits .
Metabolic Pathways
Calcipotriene is metabolized primarily in the liver through a pathway similar to that of natural vitamin D . The primary metabolites of calcipotriene are much less potent than the parent compound, which helps to minimize systemic side effects . The metabolism of calcipotriene involves the conversion to inactive metabolites that are excreted via the biliary route . This metabolic pathway ensures that calcipotriene remains effective as a topical treatment with minimal systemic exposure .
Transport and Distribution
Calcipotriene is transported and distributed within cells and tissues through its interaction with VDR . Upon binding to VDR, the calcipotriene-VDR complex translocates to the nucleus, where it exerts its effects on gene expression . The distribution of calcipotriene within the skin is facilitated by its formulation in topical preparations, which enhances its penetration and bioavailability . This targeted distribution helps to maximize its therapeutic effects while minimizing systemic absorption .
Subcellular Localization
The subcellular localization of calcipotriene is primarily within the nucleus, where it interacts with VDR to regulate gene expression . The targeting of calcipotriene to the nucleus is facilitated by the presence of nuclear localization signals on VDR . This localization is crucial for its activity, as it allows calcipotriene to modulate the transcription of genes involved in cell proliferation, differentiation, and immune responses . Additionally, post-translational modifications of VDR may influence the subcellular localization and activity of the calcipotriene-VDR complex .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of calcipotriol involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the A-ring: The A-ring is synthesized through a series of reactions, including cyclization and functional group modifications.
Construction of the CD-ring: The CD-ring is formed through a radical retrosynthetic approach, involving electrochemical reductive coupling and intramolecular hydrogen atom transfer Giese addition.
Final Assembly: The A-ring and CD-ring are coupled together, followed by further functional group modifications to yield this compound.
Industrial Production Methods
In industrial settings, this compound is often produced using solid lipid nanoparticles (SLNs) to enhance its stability and bioavailability. The preparation of this compound SLNs involves encapsulating the drug in solid lipids, which improves its cutin permeability, slow release, and targeting effect . The stability of this compound SLNs is maintained at low temperatures (around 4°C) and away from light .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Calcipotriol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen an this compound verändern.
Substitution: Substitutionsreaktionen können neue funktionelle Gruppen einführen oder bestehende ersetzen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden in Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen, die unterschiedliche biologische Aktivitäten und Eigenschaften haben können .
Vergleich Mit ähnlichen Verbindungen
Calcipotriol wird mit anderen Vitamin-D-Analoga verglichen, wie zum Beispiel:
Cholecalciferol (Vitamin D3): Eine natürliche Form von Vitamin D, die hauptsächlich am Calciumstoffwechsel beteiligt ist.
Calcitriol (1,25-Dihydroxyvitamin D3): Die aktive Form von Vitamin D, die eine wichtige Rolle bei der Calciumhomöostase und der Knochengesundheit spielt.
Einzigartigkeit von this compound
This compound ist einzigartig in seiner Fähigkeit, Psoriasis zu behandeln, ohne den Calciumstoffwechsel signifikant zu beeinflussen, im Gegensatz zu Calcitriol . Dies macht es zu einer sichereren Option für die Langzeitverwendung bei Patienten mit Psoriasis .
Eigenschaften
Key on ui mechanism of action |
The precise mechanism of calcipotriol in remitting psoriasis is not well-understood, however, it has been shown to have comparable affinity with calcitriol for the Vitamin D receptor while being less than 1% the activity in regulating calcium metabolism. The Vitamin D receptor (VDR) belongs to the steroid/thyroid receptor superfamily, and is found on the cells of many different tissues including the thyroid, bone, kindney, and T cells of the immune system. T cells are known to play a role in psoriasis and are believed to undergo modulation of gene expression with binding of calcipotriol to the VDR. This modulation is thought to affect gene products related to cell differentiation and proliferation. |
|---|---|
CAS-Nummer |
112965-21-6 |
Molekularformel |
C27H40O3 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
5-[2-[(7aR)-1-(5-cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/t17?,22?,23?,24?,25?,26?,27-/m1/s1 |
InChI-Schlüssel |
LWQQLNNNIPYSNX-HBOIQHEKSA-N |
SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Isomerische SMILES |
CC(C=CC(C1CC1)O)C2CCC3[C@@]2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Kanonische SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Aussehen |
Solid powder |
Key on ui other cas no. |
112965-21-6 |
Physikalische Beschreibung |
Solid |
Piktogramme |
Acute Toxic; Irritant; Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
1.35e-02 g/L |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1,24(OH)2-22-ene-24-cyclopropyl D3 calcipotriene calcipotriol Daivonex Dovonex Enstilar heximar win care MC 903 MC-903 PRI-2205 Psorcutan Sorilux |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


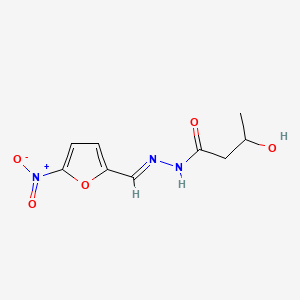
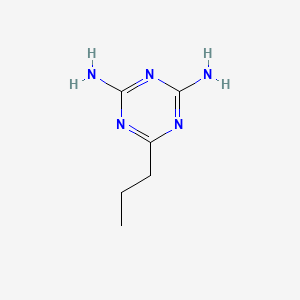
![methyl 4-hydroxy-2-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl]-3-(4-hydroxyphenyl)-5-oxofuran-2-carboxylate](/img/structure/B1668136.png)
